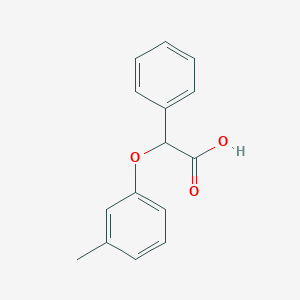

Benzeneacetic acid, alpha-(3-methylphenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzeneacetic acid, alpha-(3-methylphenoxy)-, is a substituted derivative of benzeneacetic acid (phenylacetic acid) characterized by a 3-methylphenoxy group attached to the alpha-carbon of the acetic acid backbone. The 3-methylphenoxy substituent likely influences its lipophilicity, electronic properties, and interaction with biological targets, as seen in similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)-, typically involves the reaction of benzeneacetic acid with 3-methylphenol under specific conditions. One common method includes:

Esterification Reaction: Benzeneacetic acid is reacted with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: In industrial settings, the production of benzeneacetic acid, alpha-(3-methylphenoxy)-, may involve:

Continuous Flow Reactors: These reactors allow for the efficient mixing and reaction of benzeneacetic acid and 3-methylphenol, often using catalysts to enhance the reaction rate and yield.

Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions can be maintained to ensure high purity and yield of the product.

Types of Reactions:

Oxidation: Benzeneacetic acid, alpha-(3-methylphenoxy)-, can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: p-Toluenesulfonic acid, sulfuric acid.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Benzeneacetic acid derivatives have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. A study demonstrated that derivatives of benzeneacetic acid significantly reduced inflammation in animal models, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .

Antidiabetic Effects

Another noteworthy application is in managing diabetes. Compounds related to benzeneacetic acid have shown promise in ameliorating blood lipid profiles and improving insulin sensitivity. For instance, a patent describes the use of benzeneacetic acid derivatives in treating Type II diabetes and hyperlipidemia by modulating lipid deposition and glucose metabolism .

Synthesis and Derivatives

The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)- can be achieved through various methods, including:

- Esterification Reactions : The compound can be synthesized via esterification of benzeneacetic acid with 3-methylphenol using acid catalysts.

- Chiral Resolution : Enantiomerically enriched forms can be produced through enantioselective synthesis methods, enhancing their pharmacological efficacy .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of benzeneacetic acid derivatives on induced paw edema in rats. The results showed a significant reduction in edema volume compared to control groups, indicating strong anti-inflammatory properties attributed to the compound's ability to inhibit pro-inflammatory mediators .

Case Study 2: Lipid Regulation

In another study focusing on metabolic disorders, researchers administered benzeneacetic acid derivatives to diabetic rats. The treatment resulted in a marked decrease in serum cholesterol and triglyceride levels, alongside improved glucose tolerance tests. These findings support the compound's potential as a therapeutic agent for managing dyslipidemia associated with diabetes .

Data Tables

Mechanism of Action

The mechanism by which benzeneacetic acid, alpha-(3-methylphenoxy)-, exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of benzeneacetic acid derivatives is heavily influenced by substituents on the alpha-carbon or aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzeneacetic Acid Derivatives

Key Observations:

- Substituent Impact: Ester Derivatives (e.g., 3-methylphenyl ester): Increased lipophilicity enhances membrane permeability, making them suitable for antimicrobial applications . Thioquinoxaline Derivatives: The sulfur-containing group may confer redox-modulating properties, as seen in compounds with reported anticancer activity . Amino and Methoxy Groups: These substituents can alter solubility and bioavailability. For example, dimethylamino groups may improve binding to neurological targets .

Biological Activity

Benzeneacetic acid, alpha-(3-methylphenoxy)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological profile, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzeneacetic acid, alpha-(3-methylphenoxy)- is characterized by its benzeneacetic acid backbone with a 3-methylphenoxy substituent. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicate that it exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy Data

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Enterococcus faecium E5 | 15 | 125 µg/mL |

| Staphylococcus aureus ATCC 6538 | 9 | 50 µg/mL |

| Bacillus subtilis ATCC 6683 | 8 | 25 µg/mL |

| Candida albicans 393 | 8 | 125 µg/mL |

These results demonstrate that Benzeneacetic acid, alpha-(3-methylphenoxy)- can inhibit the growth of several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can selectively inhibit the proliferation of cancer cells.

Cytotoxic Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | <10 |

| A375 (Melanoma) | 5.7 |

| HeLa (Cervical carcinoma) | No significant activity |

The selective cytotoxicity towards A375 cells suggests that Benzeneacetic acid, alpha-(3-methylphenoxy)- may be a promising candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve enzyme inhibition and interaction with cellular pathways. For example, it has been shown to inhibit certain enzymes involved in cell proliferation and survival, which contributes to its anticancer effects. Additionally, its antimicrobial activity may be attributed to disrupting bacterial cell wall synthesis and function .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various synthesized derivatives of benzeneacetic acid indicated that modifications in the phenoxy group significantly influenced their antimicrobial potency. The most active derivatives showed enhanced inhibition against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Evaluation : In a comparative analysis of several phenolic compounds, Benzeneacetic acid, alpha-(3-methylphenoxy)- exhibited notable selectivity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .

Q & A

Q. Basic: What are the recommended analytical techniques for identifying and quantifying Benzeneacetic acid derivatives in complex biological matrices?

Answer:

- Gas Chromatography/Mass Spectrometry (GC/MS): Ideal for volatile derivatives. For example, m-cresyl phenylacetate (a structural analog) was identified using GC/MS with a retention index (AI: 1827) and mass spectral library matching .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) for non-volatile derivatives. Adjust mobile phase pH to 2.5–3.5 (using formic acid) to enhance peak resolution .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions. For example, 3,4-dimethoxy derivatives show distinct aromatic proton splitting patterns (δ 6.7–7.2 ppm) and methoxy signals (δ 3.8–3.9 ppm) .

Q. Basic: What safety protocols are critical when handling Benzeneacetic acid derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for aerosol-generating steps (e.g., sonication) .

- Spill Management: Absorb spills with inert materials (vermiculite) and neutralize acidic residues with sodium bicarbonate. Avoid water to prevent splashing .

- Waste Disposal: Segregate halogenated derivatives (e.g., 4-chloro analogs) as hazardous waste under EPA guidelines (40 CFR 261) .

Q. Advanced: How can reactive extraction be optimized for isolating Benzeneacetic acid from aqueous solutions?

Answer:

- Diluent Selection: Non-polar diluents (xylene, toluene) improve partitioning due to higher distribution coefficients (e.g., KD = 2.1 for xylene vs. 1.4 for hexanol) .

- Extractant Concentration: Tri-n-caprylyl amine (10–20% v/v) maximizes loading factors (ϕ > 0.8) without phase separation.

- pH Adjustment: Maintain pH < pKa (≈3.5) to ensure protonation, enhancing amine-carboxylate interaction. Post-extraction, back-extract using NaOH (0.5 M) .

Q. Advanced: What experimental designs are recommended to study the role of Benzeneacetic acid derivatives in p53-dependent pathways?

Answer:

- Transcriptomic Profiling: Use RNA-seq to identify p53-regulated genes (e.g., ALDH3, feaB) in human bronchial epithelial (HBE) cells post-silica exposure. Compare wild-type vs. p53-knockout models .

- Metabolomic Integration: LC-MS/MS quantifies phenylacetylglutamine (a downstream metabolite) to link benzeneacetic acid levels to EMT attenuation .

- Dose-Response Studies: Test 10–100 µM concentrations to establish EC50 for EMT inhibition while monitoring cytotoxicity via MTT assays .

Q. Advanced: How can contradictory findings on Benzeneacetic acid’s biological effects be resolved?

Answer:

- Variable Analysis: Assess cell-type specificity (e.g., HBE vs. fibroblasts) and p53 status (wild-type/mutant) to explain discrepancies in anti-inflammatory vs. pro-apoptotic outcomes .

- Isomer Purity: Chiral HPLC ensures enantiomeric purity. For example, (S)-tropic acid (a derivative) shows bioactivity distinct from (R)-forms due to stereospecific receptor binding .

- Pathway Crosstalk: Use CRISPR-Cas9 screens to identify compensatory pathways (e.g., NF-κB activation) that may counteract p53-dependent effects .

Q. Advanced: What synthetic strategies are effective for introducing the 3-methylphenoxy group to the Benzeneacetic acid backbone?

Answer:

- Nucleophilic Substitution: React alpha-chloro Benzeneacetic acid with 3-methylphenol under alkaline conditions (K2CO3, DMF, 80°C). Monitor reaction via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) .

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect the carboxylic acid during phenoxy coupling, followed by TFA cleavage .

- Quality Control: Confirm regioselectivity via NOESY NMR (e.g., cross-peaks between methylphenoxy protons and alpha-carbon) .

Properties

CAS No. |

63136-67-4 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(3-methylphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17) |

InChI Key |

XIIKQRLCGKGAKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.